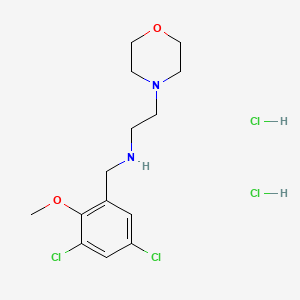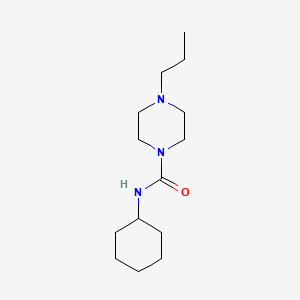
N-(3-chloro-4-fluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, commonly referred to as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
CPP-115 acts as a competitive inhibitor of GABA aminotransferase, binding to the active site of the enzyme and preventing it from breaking down GABA. This results in an increase in GABA levels in the brain, which can lead to a number of therapeutic effects.
Biochemical and Physiological Effects
The increase in GABA levels in the brain resulting from CPP-115 administration can have a number of biochemical and physiological effects. These include anxiolytic effects, anticonvulsant effects, and sedative effects. CPP-115 has also been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it an ideal tool for studying the role of GABA in the brain. However, there are also limitations to its use. CPP-115 has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of epilepsy. CPP-115 has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of anxiety disorders. CPP-115 has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, further research is needed to determine the long-term effects of CPP-115 administration, as well as its potential for abuse and addiction.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-furylcarbinol to form an intermediate compound. This intermediate is then reacted with piperazine and 1,1'-carbonyldiimidazole to yield CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating neuronal activity. Inhibition of GABA aminotransferase leads to an increase in GABA levels in the brain, which can have a number of therapeutic effects.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O2/c17-14-10-12(3-4-15(14)18)19-16(22)21-7-5-20(6-8-21)11-13-2-1-9-23-13/h1-4,9-10H,5-8,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFFJKDUQOPHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,7aS*)-2-{5-[(2-pyrimidinylthio)methyl]-2-furoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346868.png)
![3-(3-hydroxypropyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346875.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346890.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346897.png)
![3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346904.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)


![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)

![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)
![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)